molecular formula C16H29NO6 B609632 N-(PEG1-OH)-N-Boc-PEG2-propargyl CAS No. 2100306-85-0

N-(PEG1-OH)-N-Boc-PEG2-propargyl

Cat. No. B609632
M. Wt: 331.41
InChI Key: YEBWOLWOJRIJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(PEG1-OH)-N-Boc-PEG2-propargyl is a branched PEG derivative with a terminal hydroxy group, propargyl group, and a Boc protected amino group. The hydroxy group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The protected amine can be deprotected by acidic conditions.

Scientific Research Applications

Polymer Conjugation and Biomedical Applications

Research has explored the synthesis of polyethylene glycol (PEG) and poly(PEGMA) conjugated nanodiamonds using "grafting to" and "grafting from" methods, indicating potential biomedical applications due to PEG's excellent physicochemical and biological properties (Zhang et al., 2012).

Synthesis of N-Boc-Protected Amines

The synthesis of N-Boc-protected propargylic and allylic amines through reactions between N-Boc-aminals and organomagnesium reagents has been demonstrated. This method could be a precursor to synthesizing complex molecules for various applications (Kano, Kobayashi, & Maruoka, 2016).

Amphiphilic Copolymers for Biomedical Uses

The creation of amphiphilic miktoarm star copolymers of Poly(n-hexyl isocyanate) and Poly(ethylene glycol) demonstrates potential for biomedical applications. These polymers form micelles and vesicles, highlighting their potential as drug delivery systems (Rahman et al., 2008).

N-Boc Protection Method

An efficient method for N-Boc protection of amines using PEG-400 as a reaction medium has been developed. This method is significant for synthesizing protected amines, which are crucial intermediates in pharmaceutical research (Zeng, Li, & Shao, 2012).

Phase Change Materials

PEG-based composite phase change materials (PCMs) have been prepared, indicating potential applications in electronic cooling or temperature-adaptable textiles (Fang et al., 2020).

PEGylation in Pharmaceutical Applications

The PEGylation of peptides and proteins, involving the covalent attachment of PEG, is crucial for enhancing the stability and efficacy of pharmaceuticals (Roberts, Bentley, & Harris, 2002).

pH-Responsive Polypeptides

Synthetic polypeptides with tunable pH responsiveness have been developed, showing promise for drug and gene delivery applications (Engler et al., 2011).

Nanoparticle Photocatalysis

N-doped (BiO)2CO3 hierarchical microspheres have been fabricated for visible light-driven photocatalysis, offering potential in environmental pollution control (Dong et al., 2012).

Clickable Cytocompatible Polymers

A new family of clickable PEG-grafted polyoxetane brush polymers has been reported, indicating potential for drug and imaging agent delivery (Zolotarskaya et al., 2013).

Propargyl-Terminated Heterobifunctional PEG

The synthesis of novel propargyl-ended heterobifunctional PEG derivatives highlights their utility in developing PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).

properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO6/c1-5-9-20-13-14-22-11-7-17(6-10-21-12-8-18)15(19)23-16(2,3)4/h1,18H,6-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWOLWOJRIJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCO)CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(PEG1-OH)-N-Boc-PEG2-propargyl

CAS RN

2100306-85-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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